molecular formula C6H9BrN2O B13339036 4-Bromo-3-ethoxy-1-methyl-1H-pyrazole CAS No. 1619897-03-8

4-Bromo-3-ethoxy-1-methyl-1H-pyrazole

Katalognummer: B13339036
CAS-Nummer: 1619897-03-8
Molekulargewicht: 205.05 g/mol
InChI-Schlüssel: BYNXGFGKCPZBOL-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-Bromo-3-ethoxy-1-methyl-1H-pyrazole is a heterocyclic compound featuring a pyrazole ring substituted with bromine, ethoxy, and methyl groups. Pyrazoles are known for their versatile applications in various fields, including medicinal chemistry and organic synthesis . The unique structure of this compound makes it an interesting subject for research and industrial applications.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromo-3-ethoxy-1-methyl-1H-pyrazole typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of this compound-5-carboxylic acid with suitable reagents to form the desired pyrazole derivative . The reaction conditions often involve the use of catalysts and specific temperature and pressure settings to ensure high yield and purity.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This can include continuous flow reactors and automated systems to ensure consistent quality and output.

Analyse Chemischer Reaktionen

Types of Reactions: 4-Bromo-3-ethoxy-1-methyl-1H-pyrazole can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various substituted pyrazoles and other heterocyclic compounds, depending on the reaction conditions and reagents used.

Wissenschaftliche Forschungsanwendungen

4-Bromo-3-ethoxy-1-methyl-1H-pyrazole has several applications in scientific research:

Wirkmechanismus

The mechanism of action of 4-Bromo-3-ethoxy-1-methyl-1H-pyrazole involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Vergleich Mit ähnlichen Verbindungen

  • 4-Bromo-3-methoxy-1-methyl-1H-pyrazole
  • 4-Bromo-3-phenyl-1H-pyrazole
  • 4-Bromo-3-ethoxy-1-phenyl-1H-pyrazole

Comparison: 4-Bromo-3-ethoxy-1-methyl-1H-pyrazole is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and biological activity, making it valuable for specific applications .

Eigenschaften

CAS-Nummer

1619897-03-8

Molekularformel

C6H9BrN2O

Molekulargewicht

205.05 g/mol

IUPAC-Name

4-bromo-3-ethoxy-1-methylpyrazole

InChI

InChI=1S/C6H9BrN2O/c1-3-10-6-5(7)4-9(2)8-6/h4H,3H2,1-2H3

InChI-Schlüssel

BYNXGFGKCPZBOL-UHFFFAOYSA-N

Kanonische SMILES

CCOC1=NN(C=C1Br)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.